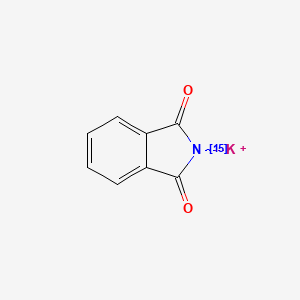

Potassium phthalimide-15N

Description

BenchChem offers high-quality Potassium phthalimide-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium phthalimide-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;isoindol-2-ide-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRHIOVKTDQVFC-DLBIPZKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456153 | |

| Record name | Potassium phthalimide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53510-88-6 | |

| Record name | Potassium phthalimide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Potassium Phthalimide-¹⁵N

This guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of Potassium Phthalimide-¹⁵N, a critical reagent in isotopic labeling for advanced research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Significance of ¹⁵N Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, the ability to trace metabolic pathways, elucidate reaction mechanisms, and quantify analytes with high precision is paramount. Isotopic labeling, particularly with stable isotopes like Nitrogen-15 (¹⁵N), has become an indispensable tool. Unlike the predominant ¹⁴N isotope, ¹⁵N possesses a nuclear spin of ½, which results in sharp, well-resolved peaks in Nuclear Magnetic Resonance (NMR) spectroscopy, making it ideal for detailed molecular structure analysis.[1][2]

Potassium phthalimide-¹⁵N serves as a cornerstone reagent for the introduction of a ¹⁵N-labeled primary amine group into a wide array of organic molecules. Its principal application lies in the Gabriel synthesis , a robust and reliable method for forming primary amines from alkyl halides, free from the overalkylation side products that plague simpler methods like the direct alkylation of ammonia.[3][4][5] The ¹⁵N-labeled amines synthesized using this reagent are invaluable in drug metabolism and pharmacokinetic (DMPK) studies, quantitative proteomics, and mechanistic investigations.[2][6]

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. The key properties of Potassium Phthalimide-¹⁵N are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53510-88-6 | [7][8][9][10][11][12] |

| Molecular Formula | C₈H₄K¹⁵NO₂ | [7][9][10][13] |

| Molecular Weight | 186.21 g/mol | [7][9][10][14] |

| Appearance | Solid, powder; White to pale greenish/light yellow | [7][13] |

| Melting Point | >300 °C | [7][12][15][16][17] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [7][9][16] |

| Solubility | Soluble in water (approx. 50 mg/mL).[17] Limited solubility in water (0.15g/100cm³ at 25°C).[13] | [13][17] |

| Density | 1.63 g/cm³ | [13][17] |

Solubility and Stability Insights: The solubility in polar aprotic solvents like DMF is a critical factor in its primary application, as these solvents effectively solvate the potassium cation and facilitate the Sₙ2 reaction with alkyl halides.[3] The compound is stable at room temperature but is moisture-sensitive.[17][18][19] Therefore, it is imperative to store Potassium Phthalimide-¹⁵N in a tightly sealed container in a dry, well-ventilated area, away from moisture and strong acids or oxidizing agents.[17][18][19][20]

Safety and Handling: Potassium Phthalimide-¹⁵N is classified as an irritant, causing skin and serious eye irritation.[7][14][16][18] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), must be worn during handling.[7][16] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[20]

The Gabriel Synthesis: A Self-Validating Protocol for ¹⁵N-Amine Synthesis

The Gabriel synthesis is the quintessential application of Potassium Phthalimide-¹⁵N. It provides a controlled, two-step pathway to primary amines, avoiding the formation of secondary and tertiary amine byproducts.[3][21] The process is inherently self-validating through careful monitoring of each stage.

Mechanism and Rationale

The synthesis proceeds via two distinct, high-yielding steps:

-

N-Alkylation: The phthalimide anion, a potent nitrogen nucleophile, displaces a halide from a primary alkyl halide in a classic Sₙ2 reaction.[22][23] The bulky nature of the phthalimide nucleophile sterically hinders reaction with secondary alkyl halides, making this method highly selective for the synthesis of primary amines.[23] The choice of a polar aprotic solvent like DMF is causal; it enhances the nucleophilicity of the phthalimide anion and readily dissolves the alkyl halide, thereby accelerating the reaction.[3][24]

-

Deprotection (Hydrazinolysis): The resulting N-alkylphthalimide intermediate is then cleaved to release the desired primary amine.[23] While acidic or basic hydrolysis can be used, the Ing-Manske procedure , which uses hydrazine (N₂H₄), is far more common and efficient.[5][21] Hydrazine acts as a powerful dinucleophile, attacking the carbonyl carbons of the phthalimide ring.[23] This leads to the formation of a highly stable, five-membered cyclic phthalhydrazide precipitate, which effectively drives the reaction to completion and simplifies purification.[3][5][21]

Visualizing the Workflow

The logical flow of the Gabriel Synthesis can be represented as follows:

Caption: Workflow of the Gabriel Synthesis using Potassium Phthalimide-¹⁵N.

Detailed Experimental Protocol

This protocol provides a robust, field-tested methodology for the synthesis of a generic ¹⁵N-labeled primary amine.

PART A: N-Alkylation

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen), add Potassium Phthalimide-¹⁵N (1.0 eq).

-

Solvation: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of phthalimide).

-

Reagent Addition: Add the primary alkyl halide (1.0-1.1 eq) to the suspension via syringe.

-

Reaction: Heat the reaction mixture to 60-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the alkyl halide starting material. The reaction is typically complete within 2-16 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into an equal volume of cold water. The N-alkylphthalimide-¹⁵N intermediate will often precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. If it does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

PART B: Hydrazinolysis (Ing-Manske Procedure)

-

Setup: To a round-bottom flask, add the dried N-alkylphthalimide-¹⁵N intermediate from Part A.

-

Solvation: Add ethanol or methanol (approx. 10-20 mL per gram of intermediate) and stir to dissolve or suspend the solid.

-

Reagent Addition: Add hydrazine hydrate (50-60% solution in water, 5-10 eq) to the mixture.[3]

-

Reaction: Heat the mixture to reflux. A voluminous white precipitate (phthalhydrazide) will form. The reaction is typically complete in 1-4 hours. Monitor by TLC for the disappearance of the N-alkylphthalimide.

-

Workup & Purification:

-

Cool the mixture to room temperature.

-

Acidify the mixture with dilute HCl to protonate the product amine and dissolve any remaining hydrazine.

-

Filter off the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.[3]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Make the remaining aqueous solution basic (pH > 12) with concentrated NaOH or KOH solution.

-

Extract the free primary amine-¹⁵N into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the amine further by distillation or flash column chromatography as needed.

-

Analytical Validation: Confirming ¹⁵N Incorporation

Confirmation of successful ¹⁵N incorporation is crucial. The primary techniques for this validation are NMR spectroscopy and Mass Spectrometry.

-

¹⁵N NMR Spectroscopy: This is the most direct method.[25][26] Due to the spin-½ nucleus, ¹⁵N-labeled compounds give sharp NMR signals.[1][2] The chemical shift of the nitrogen atom provides information about its electronic environment.[1][26] Heteronuclear correlation experiments like ¹H-¹⁵N HSQC are powerful tools for confirming the location of the label by showing direct coupling between the ¹⁵N nucleus and its attached protons.[1][6]

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or M⁺) in the mass spectrum of the final product will be shifted by +1 mass unit compared to its unlabeled analogue, confirming the presence of the single ¹⁵N isotope.[7][9][16]

-

¹H and ¹³C NMR: The presence of the ¹⁵N isotope will cause splitting (coupling) of adjacent proton and carbon signals, providing further evidence of successful labeling.

Sources

- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Gabriel Synthesis [organic-chemistry.org]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 邻苯二甲酰亚胺-15N 钾盐 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 8. isotope.com [isotope.com]

- 9. Phthalimide-15N 15N 98atom 53510-88-6 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. POTASSIUM PHTHALIMIDE | Eurisotop [eurisotop.com]

- 12. PHTHALIMIDE-15N POTASSIUM SALT | 53510-88-6 [chemicalbook.com]

- 13. Potassium Phthalimide Archives • IsotopeShop.com [isotopeshop.com]

- 14. Potassium phthalimide-15N | C8H4KNO2 | CID 11126984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Potassium phthalimide | CAS#:1074-82-4 | Chemsrc [chemsrc.com]

- 16. 邻苯二甲酰亚胺-15N 钾盐 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 17. Potassium Phthalimide, Dihydro-1,3-dioxoisoindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]

- 18. isotope.com [isotope.com]

- 19. isotope.com [isotope.com]

- 20. omkarchemicals.com [omkarchemicals.com]

- 21. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 22. youtube.com [youtube.com]

- 23. organicchemistrytutor.com [organicchemistrytutor.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. research.tue.nl [research.tue.nl]

- 26. sintef.no [sintef.no]

Potassium phthalimide-15N CAS number 53510-88-6

An In-Depth Technical Guide to Potassium Phthalimide-¹⁵N (CAS: 53510-88-6) for Advanced Research and Drug Development

Introduction

Potassium phthalimide-¹⁵N is a stable isotope-labeled chemical reagent of significant value in the fields of medicinal chemistry, drug development, and mechanistic organic synthesis. As the potassium salt of phthalimide containing the heavy isotope of nitrogen, ¹⁵N, it serves as a robust and precise tool for introducing a traceable nitrogen atom into a wide array of organic molecules. The practice of stable isotope labeling is a cornerstone of modern pharmaceutical research, allowing scientists to monitor the metabolic fate of drug candidates, elucidate complex biochemical pathways, and understand reaction mechanisms without the complications of radioactivity.[][2]

The introduction of a ¹⁵N label is particularly powerful because it allows for the non-invasive tracing of nitrogen atoms, which are fundamental components of most pharmacologically active compounds.[3] Unlike its naturally abundant ¹⁴N counterpart, the ¹⁵N nucleus is NMR-active with a spin of ½, providing a clean spectroscopic handle for structural analysis. Furthermore, the one-mass-unit difference is easily detectable by mass spectrometry, enabling sensitive and quantitative analysis of labeled molecules in complex biological matrices.[2][4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of Potassium Phthalimide-¹⁵N. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into its primary applications, analytical characterization, and safe handling.

Section 1: Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is fundamental to its effective use. Potassium phthalimide-¹⁵N is typically a light yellow, fluffy solid with high thermal stability.[5][6] Its low solubility in water necessitates the use of organic solvents for most synthetic applications.[5] The key specifications are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53510-88-6 | [7][8] |

| Molecular Formula | C₈H₄K¹⁵NO₂ | [5][7] |

| Molecular Weight | ~186.21 g/mol | [7][9] |

| Appearance | Light yellow or white solid | [5][10] |

| Melting Point | >300 °C | [5][7] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [7] |

| Synonyms | Phthalimide-¹⁵N potassium salt, 1,3-Dihydro-1,3-dioxoisoindole-¹⁵N | [7] |

| Solubility | 0.15 g/100 cm³ in water at 25°C | [5] |

| Stability | Stable under recommended storage conditions | [11] |

Section 2: The Core Application: The ¹⁵N-Labeled Gabriel Synthesis

The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines from primary alkyl halides.[12] Its primary advantage over simple alkylation of ammonia is the prevention of over-alkylation, which often leads to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[13] By using the phthalimide anion, the reaction is controlled to a single N-alkylation step because the resulting N-alkylphthalimide is no longer nucleophilic.[13][14] Using Potassium Phthalimide-¹⁵N allows for the direct and clean incorporation of a ¹⁵N atom into the final primary amine.

Mechanistic Overview

The synthesis proceeds in two distinct stages:

-

N-Alkylation: The phthalimide anion, a potent nitrogen nucleophile, attacks a primary alkyl halide (or other suitable electrophile) via a classic Sₙ2 mechanism. This step is the source of the method's specificity for primary halides, as steric hindrance in secondary or tertiary halides leads to poor yields or favors elimination reactions.[14]

-

Amine Liberation (Deprotection): The N-alkylphthalimide intermediate is cleaved to release the desired primary amine. While acidic hydrolysis is possible, it often requires harsh conditions.[15] The Ing–Manske procedure, which uses hydrazine (N₂H₄), is far more common and proceeds under milder conditions to yield the free primary amine and a stable phthalhydrazide precipitate, which is often easily removed by filtration.[12]

Workflow for ¹⁵N-Labeled Gabriel Synthesis

Caption: Workflow of the ¹⁵N-Labeled Gabriel Synthesis.

Detailed Experimental Protocol: Synthesis of Benzylamine-¹⁵N

This protocol provides a representative example for synthesizing a ¹⁵N-labeled primary amine.

Materials:

-

Potassium phthalimide-¹⁵N (≥98 atom %), 1.86 g, 10 mmol

-

Benzyl chloride, 1.27 g (1.15 mL), 10 mmol

-

Anhydrous N,N-Dimethylformamide (DMF), 40 mL

-

Hydrazine monohydrate, 1.0 g (1.0 mL), 20 mmol

-

Ethanol, 30 mL

-

Hydrochloric acid (1 M)

-

Diethyl ether

Procedure:

-

N-Alkylation:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Potassium phthalimide-¹⁵N (10 mmol) and anhydrous DMF (40 mL).

-

Stir the suspension at room temperature to ensure it is well-dispersed.

-

Add benzyl chloride (10 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The reaction can be monitored by TLC to confirm the consumption of the starting materials.

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without hydrogen bonding to the phthalimide nucleophile, thereby increasing its reactivity.[13] Heating accelerates the reaction rate.

-

-

Amine Liberation:

-

Cool the reaction mixture to room temperature.

-

Add ethanol (30 mL) followed by the slow addition of hydrazine monohydrate (20 mmol).

-

Heat the mixture to reflux for 1-2 hours. A voluminous white precipitate of phthalhydrazide will form.

-

Causality: Hydrazine acts as a superior nucleophile to cleave the robust imide structure. The formation of the thermodynamically stable six-membered phthalhydrazide ring drives the reaction to completion.[12]

-

-

Workup and Isolation:

-

Cool the mixture to room temperature and acidify with 1 M HCl to a pH of ~1-2. This step protonates the product amine and helps precipitate any remaining phthalhydrazide.

-

Filter the mixture to remove the white phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

-

Transfer the filtrate to a separatory funnel. Wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

-

Make the aqueous layer basic (pH ~10-12) by the careful addition of aqueous NaOH or KOH. This deprotonates the amine salt, liberating the free amine.

-

Extract the product, benzylamine-¹⁵N, into diethyl ether or dichloromethane (3 x 40 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

-

Self-Validation: The identity and purity of the resulting benzylamine-¹⁵N should be confirmed via NMR and MS analysis as described in Section 4.

-

Section 3: Applications in Drug Development and Mechanistic Studies

The primary utility of Potassium Phthalimide-¹⁵N is as a precursor to ¹⁵N-labeled primary amines, which are invaluable in pharmaceutical research.

Tracing Metabolic Fates (ADME Studies)

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical part of its development.[16][17] By synthesizing a drug candidate with a ¹⁵N label, researchers can use mass spectrometry to precisely track its journey through a biological system.[2] The labeled drug and its metabolites can be distinguished from endogenous nitrogen-containing compounds, allowing for accurate quantification and structural elucidation of metabolic products.[3][17] This information is vital for assessing the safety and efficacy of new therapeutic agents.[][2]

Caption: Workflow for an ADME study using a ¹⁵N-labeled drug.

Section 4: Analytical Characterization and Quality Control

Confirming the successful incorporation and precise location of the ¹⁵N label is paramount. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[3] The choice between them depends on the specific information required.[3]

Comparison of Primary Analytical Techniques

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Principle | Measures the absorption of radiofrequency energy by ¹⁵N nuclei in a magnetic field. | Measures the mass-to-charge ratio (m/z) of ionized molecules. |

| Information Yielded | Unambiguous determination of label position, chemical environment, and coupling.[3] | Confirms mass shift (M+1), isotopic enrichment, and label position via fragmentation.[3] |

| Pros | Provides detailed structural information; non-destructive.[3] | High sensitivity; suitable for complex mixtures; quantitative.[2][17] |

| Cons | Lower sensitivity; requires higher sample concentration; solubility can be an issue.[18][19] | Indirect structural information; fragmentation can be complex to interpret.[3] |

Protocol 1: NMR Spectroscopic Analysis

This protocol is for confirming the ¹⁵N label in the product amine (e.g., Benzylamine-¹⁵N).

-

Sample Preparation: Dissolve 10-20 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The presence of the ¹⁵N label will cause protons on the adjacent carbon (the -CH₂- group in benzylamine) to appear as a doublet due to ¹H-¹⁵N coupling, providing clear evidence of labeling at the expected position.

-

¹⁵N NMR Acquisition: Acquire a direct ¹⁵N NMR spectrum. This is a longer experiment due to the low gyromagnetic ratio of ¹⁵N but provides a direct signal for the labeled nitrogen.[19] A gated decoupling sequence is often used to suppress the Nuclear Overhauser Effect for better quantification.[19]

-

Data Analysis:

-

In the ¹H spectrum, confirm the splitting pattern and measure the coupling constant (J-coupling).

-

In the ¹⁵N spectrum, confirm the chemical shift, which is indicative of the nitrogen's chemical environment.

-

Protocol 2: Mass Spectrometric Analysis

This protocol is for confirming the mass of the labeled product.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).

-

Infusion or LC-MS: Introduce the sample into the mass spectrometer. For a pure sample, direct infusion is sufficient. For complex mixtures (like from a metabolic study), Liquid Chromatography (LC) is required for separation prior to MS analysis.[3]

-

MS1 Scan: Perform a full scan (MS1) to identify the molecular ion. The ¹⁵N-labeled compound will appear at M+1 compared to its unlabeled counterpart.[7]

-

MS/MS Analysis (Optional): To confirm the label's position, perform a product ion scan (MS/MS) on the isolated molecular ion. The resulting fragmentation pattern can be compared to the unlabeled standard to pinpoint which fragments retain the ¹⁵N label.[3]

Caption: Decision tree for selecting an analytical technique.

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for user safety and to maintain the integrity of this valuable reagent.

Hazard Identification

Potassium phthalimide-¹⁵N is classified as an irritant.[7][9][20]

| Hazard Statement | GHS Classification | Pictogram |

| H315 | Causes skin irritation | GHS07 |

| H319 | Causes serious eye irritation | GHS07 |

| H335 | May cause respiratory irritation | GHS07 |

Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[20]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid formation and inhalation of dust.[20] Avoid contact with skin and eyes.[20] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[20][21]

-

Spill Response: In case of a spill, avoid creating dust. Carefully sweep or vacuum the solid material into a sealed container for disposal.

Storage and Stability

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from moisture and light.[22]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[20]

Conclusion

Potassium phthalimide-¹⁵N is more than just a chemical; it is a precision tool that unlocks deeper insights into chemical and biological systems. Its central role in the Gabriel synthesis provides a reliable and clean pathway for the introduction of a ¹⁵N stable isotope label into primary amines, which are common moieties in drug candidates. This labeling enables researchers to conduct sophisticated ADME studies, track metabolic pathways, and elucidate reaction mechanisms with high certainty. By understanding its properties, mastering its application in synthesis, utilizing the appropriate analytical techniques for confirmation, and adhering to strict safety protocols, scientists can fully leverage the power of Potassium Phthalimide-¹⁵N to accelerate innovation in drug discovery and chemical research.

References

- Pinpointing the ¹⁵N Label: A Comparative Guide to Analytical Techniques. (2025). Benchchem.

- Stable Isotope Labeling. BOC Sciences.

- Isotopic Labeling Description. McNally Group.

- Safety Data Sheet - Phthalimide-15N Potassium Salt. (2021). Angene Chemical.

- Phthalimide-¹⁵N potassium salt, 98

- ¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.

- ¹⁵N Potassium Phthalimide. IsotopeShop.com.

- The importance of isotopic labelling in drug development. (2023). Chemicals Knowledge Hub.

- Iglesias, J., et al. (2012).

- Phthalimide-¹⁵N 15N 98

- Potassium phthalimide-¹⁵N. PubChem.

- Makita, T., et al. (2011). Analytical Techniques for Quantifying (15)N/(14)N... Using a Gas Chromatograph Equipped With a Quadrupole Mass Spectrometer. Microbes and Environments.

- Potassium phthalimide (¹⁵N, 98%).

- Potassium phthalimide (¹⁵N, 98%).

- Potassium phthalimide (¹⁵N, 98%).

- SAFETY DATA SHEET - Phthalimide-15N Potassium Salt. (2025). LGC Standards.

- Phthalimide-¹⁵N potassium salt. BOC Sciences.

- Phthalimide-¹⁵N Potassium Salt. LGC Standards.

- Potassium phthalimide (¹⁵N, 98%). FUJIFILM Wako.

- POTASSIUM PHTHALIMIDE FOR SYNTHESIS MSDS. (2015). Loba Chemie.

- POTASSIUM PHTHALIMIDE GHS Safety D

- Nitrogen-15 tracing. Wikipedia.

- ETHYL PHTHALIMIDOMALON

- Gabriel synthesis. Wikipedia.

- ¹⁵N Stable Isotope Labeling Data Analysis.

- Gabriel Synthesis. Organic Chemistry Portal.

- POTASSIUM PHTHALIMIDE (15N, 98%+). Eurisotop.

- Alkyl Halides: Gabriel Synthesis to Primary Amines. OrgoSolver.

- Gabriel Synthesis. (2023). Chemistry LibreTexts.

- Potassium phthalimide. Wikipedia.

- Gabriel Synthesis. (2025). J&K Scientific LLC.

- The Gabriel Synthesis of Primary Amines. Chemistry Steps.

- The Gabriel Synthesis For Making Primary Amines. (2025). Master Organic Chemistry.

- Potassium phthalimide. PubChem.

- Phthalimide-¹⁵N potassium salt. Sigma-Aldrich.

- Increased solubility of phthalimide (reference in NMR-spectroscopy)?. (2013).

- Phthalimide analogs for antimalarial drug discovery.

- What is Potassium Phthalimide and How is it Produced?. Guidechem.

- ¹⁵N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Reports Server.

Sources

- 2. metsol.com [metsol.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Potassium Phthalimide Archives • IsotopeShop.com [isotopeshop.com]

- 6. Potassium phthalimide - Wikipedia [en.wikipedia.org]

- 7. Phthalimide-15N 15N 98atom 53510-88-6 [sigmaaldrich.com]

- 8. Phthalimide-15N Potassium Salt | LGC Standards [lgcstandards.com]

- 9. Potassium phthalimide-15N | C8H4KNO2 | CID 11126984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. orgosolver.com [orgosolver.com]

- 15. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 17. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ntrs.nasa.gov [ntrs.nasa.gov]

- 20. angenechemical.com [angenechemical.com]

- 21. lgcstandards.com [lgcstandards.com]

- 22. isotope.com [isotope.com]

An In-depth Technical Guide to the Synthesis of ¹⁵N Labeled Potassium Phthalimide

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded methodology for the synthesis of high-purity, isotopically enriched ¹⁵N Labeled Potassium Phthalimide. Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles behind the protocol, ensuring a robust and reproducible synthesis.

Strategic Overview: The Importance of ¹⁵N Labeled Phthalimides

Stable isotope labeling is a cornerstone of modern mechanistic studies, metabolomics, and pharmaceutical development.[1][2] The incorporation of heavy isotopes like ¹⁵N allows for the unambiguous tracking of molecules through complex biological and chemical systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Potassium phthalimide is a pivotal reagent in organic synthesis, most notably as the nucleophilic component in the Gabriel synthesis for the clean and efficient production of primary amines.[5][6][7] By labeling this reagent with ¹⁵N, we create a versatile building block, ¹⁵N-potassium phthalimide, which serves as a gateway to a vast array of ¹⁵N-labeled primary amines, amino acids, and other nitrogen-containing drug candidates.[8] This guide presents a validated two-stage approach: the initial synthesis of ¹⁵N-phthalimide from a commercially available ¹⁵N source, followed by its quantitative conversion to the potassium salt.

Causality of Experimental Choice: While aqueous potassium hydroxide is often used, a superior method employs an anhydrous alcoholic solution of KOH or a potassium alkoxide. [9]This is critical for achieving high purity. In the presence of water, the phthalimide ring can be hydrolyzed to form potassium o-amidobenzoate, a significant impurity. [9]Performing the reaction under anhydrous conditions precludes this side reaction, ensuring a cleaner product.

Experimental Protocol: Anhydrous Salt Formation

This protocol is designed to maximize purity by preventing hydrolysis. [9] Reagents and Equipment:

-

¹⁵N-Phthalimide (from Part I)

-

Potassium Hydroxide (KOH) or Potassium Methoxide (KOMe)

-

Anhydrous Ethanol or Methanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

-

Dissolution: Suspend the synthesized ¹⁵N-phthalimide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Base Preparation: Separately, prepare a solution of one molar equivalent of potassium hydroxide in anhydrous ethanol. Gentle warming may be required for full dissolution.

-

Reaction: Add the ethanolic KOH solution dropwise to the stirred ¹⁵N-phthalimide suspension at room temperature.

-

Precipitation: Upon addition of the base, the potassium salt will begin to precipitate as a solid. The reaction is typically rapid.

-

Completion: Stir the mixture for an additional 1-2 hours at room temperature to ensure complete conversion.

-

Isolation: Collect the ¹⁵N-potassium phthalimide salt by filtration.

-

Washing and Drying: Wash the solid product with a small amount of cold anhydrous ethanol, followed by diethyl ether, to remove any unreacted starting materials. Dry the final product thoroughly under vacuum. The product is a light yellow or white solid. [10]

Quantitative Data & Characterization

Rigorous characterization is essential to validate the success of the synthesis, confirming both chemical purity and isotopic enrichment.

| Parameter | Method | Expected Result | Reference |

| Chemical Yield | Gravimetric Analysis | >95% (for ¹⁵N-Phthalimide) | [11] |

| Chemical Purity | HPLC / Elemental Analysis | >99% | [11][9] |

| Isotopic Abundance | Mass Spectrometry (MS) | >99% ¹⁵N enrichment | [11] |

| Identity Confirmation | ¹H and ¹³C NMR | Spectra consistent with phthalimide structure | [12] |

| ¹⁵N Label Confirmation | ¹⁵N NMR or ¹H-¹⁵N HSQC | Signal at expected chemical shift for imide N | [13][14] |

| Melting Point | Melting Point Apparatus | > 300 °C | [10] |

Analytical Justification:

-

Mass Spectrometry: The most direct method to confirm isotopic labeling is to observe the molecular ion peak (M+). The ¹⁵N-labeled compound will have a mass one unit higher than its unlabeled counterpart. [3][4]* NMR Spectroscopy: While ¹H NMR confirms the overall structure, advanced techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) provide unambiguous proof of the ¹⁵N label's location by showing a correlation between the nitrogen atom and adjacent protons, although in this symmetric molecule, direct ¹⁵N detection is more common. [13][15]

Application: Gateway to ¹⁵N-Labeled Primary Amines

The synthesized ¹⁵N-potassium phthalimide is a potent nucleophile, ready for use in the Gabriel synthesis. [16]In a typical application, it is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) and reacted with a primary alkyl halide (R-X). [12]This Sₙ2 reaction forms an N-alkyl ¹⁵N-phthalimide intermediate. Subsequent cleavage of the phthalimide group, commonly with hydrazine (the Ing-Manske procedure), liberates the desired ¹⁵N-labeled primary amine (R-¹⁵NH₂). [5][7]This entire sequence provides a controlled and reliable method to introduce a ¹⁵N label into a specific position on a target molecule. [12]

Conclusion

This guide has detailed a robust, high-yield, and high-purity synthesis of ¹⁵N labeled potassium phthalimide. By understanding the chemical principles underpinning each step—from the in situ generation of ¹⁵N-ammonia to the critical role of anhydrous conditions during salt formation—researchers can confidently produce this valuable isotopic labeling reagent. The successful synthesis and characterization of ¹⁵N-potassium phthalimide open the door to a wide range of applications in drug metabolism, pharmacokinetic studies, and the elucidation of complex biochemical pathways.

References

-

Liu, Z., & Yuan, Q. (2006). Synthesis of 15N-labeled phthalimide. Applied Radiation and Isotopes, 64(7), 760-762. [Link]

-

Khan, F., et al. (2018). Synthesis of [15N]-Cholamine Bromide Hydrobromide. Available from NIH public access.[Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry.[Link]

- Google Patents. (n.d.). CN104447497A - Method for producing high-purity phthalimide potassium salt.

-

Organic Syntheses. (n.d.). Ethyl Phthalimidomalonate. Organic Syntheses Procedure.[Link]

-

IsotopeShop. (n.d.). 15N Potassium Phthalimide. IsotopeShop.com.[Link]

-

Bock, H., et al. (2016). Potassium Phthalimide. ResearchGate.[Link]

-

Synfacts. (2025). Synthesis of 15N-Labeled Amino Acids. Thieme.[Link]

-

Filiou, M. D., et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1549, 233-242. [Link]

-

Marchant, H. K., et al. (2016). Recent advances in marine N-cycle studies using 15N labeling methods. Current Opinion in Biotechnology, 41, 53-59. [Link]

-

Nagana Gowda, G. A., et al. (2013). 15N-Cholamine–A Smart Isotope Tag for Combining NMR- and MS- Based Metabolite Profiling. Analytical Chemistry, 85(17), 8083–8089. [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Wikipedia.[Link]

-

Isotope Science / Alfa Chemistry. (n.d.). 15N Labeled Compounds. Isotope Science.[Link]

-

Organic Syntheses. (n.d.). Phthalimide. Organic Syntheses Procedure.[Link]

-

Can, Z., et al. (2015). Liquid state ¹⁵N NMR studies of ¹⁵N isotope labeled phthalocyanines. Turkish Journal of Chemistry.[Link]

-

Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Nature Methods.[Link]

-

OrgoSolver. (n.d.). Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver.[Link]

-

YouTube. (2021). 15N NMR for Structure Elucidation. YouTube.[Link]

-

Nemati, F., & El-Faham, A. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances.[Link]

-

Nemati, F., & El-Faham, A. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing.[Link]

-

Miller, C. A., & Bais, P. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology, 14, 53. [Link]

-

Integrated Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis. Integrated Proteomics Applications.[Link]

-

The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism. YouTube.[Link]

-

University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. University of Calgary Chemistry.[Link]

Sources

- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. CN104447497A - Method for producing high-purity phthalimide potassium salt - Google Patents [patents.google.com]

- 10. Potassium Phthalimide Archives • IsotopeShop.com [isotopeshop.com]

- 11. Synthesis of 15N-labeled phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of [15N]-Cholamine Bromide Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. youtube.com [youtube.com]

- 16. orgosolver.com [orgosolver.com]

A Technical Guide to Potassium Phthalimide-¹⁵N: Properties, Synthesis, and Applications in Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Potassium Phthalimide-¹⁵N, a critical isotopically labeled reagent in modern chemical and pharmaceutical research. The guide begins by establishing the precise molecular weight and core physicochemical properties of the compound. It then delves into the rationale and methodology for its synthesis, emphasizing the incorporation of the ¹⁵N isotope. The primary focus is on its principal application: the Gabriel synthesis of ¹⁵N-labeled primary amines. A detailed, validated protocol for this synthesis is provided, illustrating its utility in creating internal standards for quantitative mass spectrometry and probes for NMR-based structural biology. This document serves as a comprehensive resource, blending foundational chemical data with practical, field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of ¹⁵N Isotopic Labeling

Stable Isotope Labeling (SIL) is a powerful, indispensable technique in the life sciences, enabling the precise tracking and quantification of molecules within complex biological systems. Among stable isotopes, Nitrogen-15 (¹⁵N) holds a place of prominence. Unlike the abundant ¹⁴N isotope, ¹⁵N possesses a nuclear spin of 1/2, which results in sharp, well-resolved peaks in Nuclear Magnetic Resonance (NMR) spectroscopy, making it ideal for detailed structural analysis of proteins and nucleic acids.[1][2] In mass spectrometry (MS), the predictable mass shift introduced by ¹⁵N incorporation allows labeled compounds to serve as ideal internal standards for highly accurate quantification of analytes in complex matrices like plasma or tissue extracts.[3][4][5]

Potassium Phthalimide-¹⁵N is a key building block in this field. As the potassium salt of ¹⁵N-labeled phthalimide, it functions as a stable, easy-to-handle, and highly efficient source of a ¹⁵N-labeled nucleophilic amine surrogate.[6] Its primary utility is in the Gabriel synthesis, a classic and robust method for the preparation of primary amines, free from the over-alkylation side products that plague simpler methods.[7][8] By employing the ¹⁵N-labeled variant, researchers can synthesize a vast array of ¹⁵N-labeled primary amines, amino acids, and other critical biomolecules for advanced research applications.[9]

Core Physicochemical Properties

The fundamental characteristics of Potassium Phthalimide-¹⁵N are essential for its proper handling, storage, and application in synthesis. The incorporation of the heavier ¹⁵N isotope results in a predictable increase in molecular weight compared to its unlabeled counterpart.

| Property | Value | Source(s) |

| Molecular Weight | 186.21 g/mol | [10][11][12] |

| Monoisotopic Mass | 185.98494475 Da | [12] |

| Molecular Formula | C₈H₄K¹⁵NO₂ | [10][11] |

| CAS Number | 53510-88-6 | [10][12] |

| Appearance | Solid, white to light yellow powder | [6] |

| Melting Point | >300 °C | [6] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [10] |

| Solubility | 0.15 g / 100 cm³ in water at 25°C | [6] |

Note: The molecular weight of unlabeled potassium phthalimide (C₈H₄KNO₂) is 185.22 g/mol .[13][14]

Synthesis and Isotopic Enrichment

The preparation of Potassium Phthalimide-¹⁵N involves a two-step process that must be conducted with precision to ensure high isotopic enrichment and chemical purity. The causality behind the chosen pathway is the availability of simple, enriched ¹⁵N sources and the high-yielding nature of the reactions.

Step 1: Synthesis of Phthalimide-¹⁵N

The most common laboratory and industrial synthesis involves the reaction of phthalic anhydride with a ¹⁵N-labeled nitrogen source. While ¹⁵N-ammonia can be used, ¹⁵N-urea is often a more practical and efficient choice.[15]

-

Reaction: Phthalic anhydride is reacted with ¹⁵N-urea, typically in a high-boiling solvent like ortho-xylene, at elevated temperatures.[15]

-

Causality: The use of excess phthalic anhydride drives the reaction to completion. The subsequent workup involves reacting the remaining anhydride with an alcohol (e.g., ethanol) to form a soluble ester, which can be easily separated from the desired phthalimide-¹⁵N product by filtration. This ensures a high-purity intermediate.[15]

Step 2: Deprotonation to form Potassium Phthalimide-¹⁵N

The resulting Phthalimide-¹⁵N is a weak acid (pKa ≈ 8.3) and is readily deprotonated to form its highly nucleophilic potassium salt.[14]

-

Reaction: Phthalimide-¹⁵N is treated with a strong potassium base, such as potassium hydroxide (KOH) or potassium ethoxide, in a suitable solvent like ethanol.

-

Causality: The phthalimide proton is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (the phthalimide anion) through resonance. The use of a potassium base directly yields the desired potassium salt.

// Nodes PA [label="Phthalic Anhydride\n(C₈H₄O₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Urea [label="¹⁵N-Urea\n(⁹⁹ atom % ¹⁵N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent1 [label="o-Xylene, 140°C", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Phth15N [label="Phthalimide-¹⁵N\n(C₈H₅¹⁵NO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; KOH [label="Potassium Hydroxide\n(KOH in Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Potassium Phthalimide-¹⁵N\n(C₈H₄K¹⁵NO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Workup & Purification\n(Filtration)", shape=diamond, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges PA -> Solvent1 [arrowhead=none]; Urea -> Solvent1; Solvent1 -> Phth15N [label=" Condensation "]; Phth15N -> Workup; Workup -> KOH; KOH -> FinalProduct [label=" Deprotonation "]; } } Caption: Synthetic pathway for Potassium Phthalimide-¹⁵N.

Key Application: The ¹⁵N-Labeled Gabriel Synthesis

The Gabriel synthesis is a premier method for converting primary alkyl halides into primary amines without the risk of forming secondary or tertiary amine byproducts.[7][8][16] The use of Potassium Phthalimide-¹⁵N adapts this robust reaction for the precise introduction of a ¹⁵N label.

Mechanism and Rationale

The process unfolds in two critical stages: N-alkylation followed by cleavage.

-

N-Alkylation: The phthalimide-¹⁵N anion is a potent nucleophile that attacks a primary alkyl halide (or equivalent electrophile like a tosylate) in a classic Sₙ2 reaction. The steric bulk of the phthalimide group prevents over-alkylation, a common issue when using ammonia directly. This is the "self-validating" aspect of the synthesis; it is inherently designed to produce only the primary amine precursor.

-

Cleavage (Hydrazinolysis): The resulting N-alkylphthalimide-¹⁵N is then cleaved to release the desired ¹⁵N-labeled primary amine. While acidic or basic hydrolysis can be used, the Ing-Manske procedure , which uses hydrazine (N₂H₄), is often preferred.[8][17] Hydrazine attacks the carbonyl carbons, leading to the formation of a highly stable, cyclic phthalhydrazide byproduct that precipitates from the reaction mixture, simplifying purification.[8]

// Nodes Reagent [label="{Potassium Phthalimide-¹⁵N | ¹⁵N⁻}", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylHalide [label="{Primary Alkyl Halide | R-CH₂-X}", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2 [label="Sₙ2 Alkylation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="{N-Alkylphthalimide-¹⁵N | ¹⁵N-CH₂-R}", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine [label="{Hydrazine | H₂N-NH₂}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Hydrazinolysis\n(Ing-Manske)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="{¹⁵N-Labeled Primary Amine | H₂¹⁵N-CH₂-R}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="{Phthalhydrazide | (precipitate)}", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reagent -> SN2 [arrowhead=none]; AlkylHalide -> SN2; SN2 -> Intermediate; Intermediate -> Cleavage [arrowhead=none]; Hydrazine -> Cleavage; Cleavage -> Amine; Cleavage -> Byproduct [style=dashed]; } Caption: Core workflow of the ¹⁵N-labeled Gabriel Synthesis.

Experimental Protocol: Synthesis of Benzylamine-¹⁵N

This protocol details the synthesis of ¹⁵N-labeled benzylamine from benzyl bromide as a representative example.

Materials:

-

Potassium Phthalimide-¹⁵N (≥98 atom % ¹⁵N)

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine monohydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

Procedure:

Part A: N-Alkylation

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Potassium Phthalimide-¹⁵N (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the salt. The reaction is often slow but can be accelerated by using a polar aprotic solvent like DMF.[7]

-

Addition: Add benzyl bromide (1.05 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to 80-90°C and monitor the reaction by TLC until the starting phthalimide is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. The N-benzylphthalimide-¹⁵N product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Hydrazinolysis (Cleavage)

-

Setup: Suspend the dried N-benzylphthalimide-¹⁵N from Part A in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add hydrazine monohydrate (1.5-2.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Continue refluxing for 2-3 hours.

-

Isolation: Cool the mixture to room temperature. Acidify with concentrated HCl to dissolve the amine product as its hydrochloride salt and ensure complete precipitation of the phthalhydrazide.

-

Purification: Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Liberation: Combine the filtrate and washings. Remove the solvent under reduced pressure. Dissolve the resulting residue in water and basify with concentrated NaOH solution until strongly alkaline (pH > 12) to liberate the free benzylamine-¹⁵N.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final Benzylamine-¹⁵N product.

Self-Validation and Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the final product. The mass spectrum should show a molecular ion peak corresponding to the mass of benzylamine-¹⁵N (C₇H₉¹⁵N), demonstrating successful incorporation of the ¹⁵N isotope.[3][18]

-

NMR Spectroscopy: A ¹H-¹⁵N HSQC spectrum will confirm the presence of the ¹⁵N-H bond, providing definitive structural validation.[19][20]

Applications in Drug Development and Research

The ability to synthesize ¹⁵N-labeled primary amines is foundational for several advanced applications:

-

Quantitative Mass Spectrometry: ¹⁵N-labeled metabolites or drug candidates are used as internal standards in LC-MS assays. Because they are chemically identical to the unlabeled analyte, they co-elute and experience the same matrix effects and ionization suppression, enabling highly accurate quantification in preclinical and clinical studies.[4][5]

-

NMR-Based Drug Discovery: Isotopic labeling is essential for protein-observed NMR experiments.[19][21] For example, a ¹⁵N-labeled ligand can be used in titration experiments to map its binding site on a target protein by observing chemical shift perturbations in the protein's ¹H-¹⁵N HSQC spectrum.[1][19]

-

Metabolic Fate Studies: Synthesizing drug molecules with a ¹⁵N label allows researchers to trace the metabolic fate of the nitrogen atom(s) in in vivo and in vitro studies, identifying key metabolites and degradation pathways.

Conclusion

Potassium Phthalimide-¹⁵N, with a definitive molecular weight of 186.21 g/mol , is more than a simple chemical reagent; it is an enabling tool for modern scientific inquiry. Its utility in the Gabriel synthesis provides a reliable and clean method for producing ¹⁵N-labeled primary amines, which are crucial for enhancing the precision of mass spectrometry-based quantification and deepening the insights gained from NMR spectroscopy. For researchers in drug development and the broader life sciences, a thorough understanding of this compound's properties and protocols is essential for designing and executing robust, data-rich experiments.

References

-

Coskun, E., Jaruga, P., Jemth, A. S., et al. (2016). Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology. Available at: [Link]

-

Higman, V. A. (2012). ¹⁵N - Protein NMR. University of Sheffield. Available at: [Link]

-

Tao, N. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. AZoNuclear. Available at: [Link]

-

IsotopeShop.com. (n.d.). ¹⁵N Potassium Phthalimide. CPI Georgia. Available at: [Link]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. CIL. Available at: [Link]

-

ChemSrc. (2025). Potassium phthalimide | CAS#:1074-82-4. Available at: [Link]

-

Takeda, M., & Kainosho, M. (2014). Recent applications of isotopic labeling for protein NMR in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Jaruga, P., & Dizdaroglu, M. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium phthalimide-¹⁵N. PubChem Compound Database. Available at: [Link]

-

D'Souza, R. N., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. Available at: [Link]

-

University of Sheffield NMR. (n.d.). ¹⁵N Protein Labelling. Available at: [Link]

-

Wikipedia. (n.d.). Potassium phthalimide. Available at: [Link]

-

Liu, Z., & Yuan, Q. (2006). Synthesis of ¹⁵N-labeled phthalimide. Applied Radiation and Isotopes. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Cambridge University Press. Available at: [Link]

-

Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English. Available at: [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Available at: [Link]

Sources

- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Potassium Phthalimide Archives • IsotopeShop.com [isotopeshop.com]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Phthalimide-15N 15N 98atom 53510-88-6 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. Potassium phthalimide-15N | C8H4KNO2 | CID 11126984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Potassium phthalimide | CAS#:1074-82-4 | Chemsrc [chemsrc.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Synthesis of 15N-labeled phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent applications of isotopic labeling for protein NMR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. protein-nmr.org.uk [protein-nmr.org.uk]

- 21. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

An In-Depth Technical Guide to the Isotopic Purity of Potassium Phthalimide-¹⁵N

This guide provides a comprehensive technical overview of Potassium Phthalimide-¹⁵N, a critical reagent for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying scientific principles, from synthesis to the rigorous validation of its isotopic purity. Our focus is on establishing a self-validating system of analysis that ensures the reliability of data in downstream applications, where precision is paramount.

The Strategic Importance of ¹⁵N Labeling in Advanced Research

Stable Isotope Labeling (SIL) is a cornerstone of modern biomedical and pharmaceutical research. The deliberate incorporation of "heavy" isotopes, such as Nitrogen-15 (¹⁵N), into molecules of interest provides a powerful tool for tracing, identifying, and quantifying biological processes. Unlike its highly abundant counterpart, ¹⁴N (99.6% natural abundance), the stable isotope ¹⁵N possesses a nuclear spin of ½.[1][2] This fundamental property is critically advantageous in Nuclear Magnetic Resonance (NMR) spectroscopy, yielding sharp, well-resolved signals, whereas the quadrupolar nature of ¹⁴N (spin 1) leads to significant signal broadening that can obscure vital structural information.[1][2]

In mass spectrometry (MS), the mass difference imparted by ¹⁵N allows for the clear differentiation of labeled molecules from their unlabeled endogenous counterparts, forming the basis of the "gold standard" for quantification: isotope dilution mass spectrometry.[3]

Potassium Phthalimide-¹⁵N: A Gateway to Labeled Primary Amines

The Gabriel synthesis is a robust and time-honored method for the synthesis of primary amines from primary alkyl halides.[4][5] This reaction elegantly avoids the over-alkylation often problematic in other methods.[6] The nucleophile in this Sɴ2 reaction is the potassium salt of phthalimide. Consequently, employing Potassium Phthalimide-¹⁵N provides the most direct and efficient route to introduce a single, precisely located ¹⁵N atom into a primary amine, a common functional group in active pharmaceutical ingredients (APIs) and biological molecules.

The general workflow is depicted below, highlighting the strategic role of the labeled phthalimide salt.

Synthesis and Handling of Potassium Phthalimide-¹⁵N

The synthesis of high-purity Potassium Phthalimide-¹⁵N begins with commercially available Phthalimide-¹⁵N. The subsequent reaction with a suitable potassium base is straightforward but requires stringent control over reaction conditions to ensure high chemical purity, which is a prerequisite for accurate isotopic analysis.

Causality Behind the Protocol: The Imperative of Anhydrous Conditions

The primary challenge in synthesizing the potassium salt is preventing hydrolysis. The presence of water, even in trace amounts, will lead to the decomposition of the desired product into potassium o-amidobenzoate.[7] This byproduct not only reduces the yield but also complicates purification and subsequent analysis. Therefore, the use of an anhydrous potassium base, such as potassium alkoxide (e.g., potassium tert-butoxide), in an anhydrous alcoholic solvent is mechanistically superior to methods using potassium hydroxide, which inherently introduce or generate water.[7]

Experimental Protocol: Synthesis of Potassium Phthalimide-¹⁵N

Materials:

-

Phthalimide-¹⁵N (Isotopic Purity ≥ 98%)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Phthalimide-¹⁵N (1.0 eq) in anhydrous ethanol.

-

Reaction: Prepare a solution of potassium tert-butoxide (1.0 eq) in anhydrous ethanol. Add this solution dropwise to the stirring phthalimide solution at room temperature.

-

Precipitation: A white precipitate of Potassium Phthalimide-¹⁵N will form almost immediately upon addition.

-

Completion: Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with small portions of cold, anhydrous ethanol and then anhydrous diethyl ether to remove any unreacted starting materials or residual solvent.

-

Drying: Dry the resulting white solid under high vacuum to obtain high-purity Potassium Phthalimide-¹⁵N.

The Core Directive: Validating Isotopic Purity

The utility of a labeled compound is directly proportional to the certainty of its isotopic enrichment. An assumed enrichment of >98% that is, in reality, only 95% can introduce significant systematic errors in quantitative experiments.[8] Therefore, rigorous validation is not optional; it is a core requirement for data integrity. We advocate for a dual-methodology approach using Mass Spectrometry and NMR Spectroscopy. These techniques are orthogonal—they measure different physical properties—and together provide a self-validating system for confirming both isotopic enrichment and the specific location of the ¹⁵N label.

Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS, particularly Time-of-Flight (TOF) or Orbitrap-based systems, is the preferred method for determining isotopic enrichment.[9][10] Its high resolving power is essential to distinguish the ¹⁵N-labeled isotopologue from the naturally occurring ¹³C isotopologue of the unlabeled compound, which can otherwise interfere with the measurement.

Trustworthiness: The protocol's validity stems from analyzing the complete isotopic distribution. By comparing the experimentally observed ratios of the M (unlabeled) and M+1 (¹⁵N-labeled) peaks to theoretical values, and after correcting for natural abundance contributions, we can calculate the isotopic enrichment with high confidence.[9][11]

Experimental Protocol: LC-MS for Isotopic Enrichment

-

Sample Preparation: Prepare a dilute solution of the Potassium Phthalimide-¹⁵N sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile/water (50:50).

-

Chromatographic Separation: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer. Use a C18 column to separate the phthalimide anion from any potential impurities.

-

Mass Spectrometry Acquisition: Acquire data in full scan mode using electrospray ionization (ESI) in negative mode to detect the phthalimide anion (C₈H₄NO₂⁻). Ensure the mass resolution is set to a high level (e.g., >20,000) to resolve isotopic peaks.[9]

-

Data Extraction: Extract the ion chromatograms for the monoisotopic mass of the unlabeled phthalimide anion (m/z ~146.02) and the ¹⁵N-labeled anion (m/z ~147.02).

-

Isotopic Distribution Analysis: Integrate the peak areas for each isotopologue from the mass spectrum.

-

Calculation: Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(M+1) / (Area(M) + Area(M+1))] x 100

-

Note: For the highest accuracy, a correction for the natural abundance of ¹³C, ¹⁷O, etc., in the M+1 peak of the unlabeled standard should be performed.[10]

-

| Parameter | Unlabeled Phthalimide | ¹⁵N-Labeled Phthalimide | Rationale |

| Formula | C₈H₄¹⁴NO₂⁻ | C₈H₄¹⁵NO₂⁻ | Defines the elemental composition. |

| Monoisotopic Mass | ~146.0247 u | ~147.0217 u | The +1 mass shift is the primary indicator of ¹⁵N incorporation.[12] |

| Primary MS Peak (m/z) | M | M+1 | These are the peaks whose areas are integrated for quantification. |

| Isotopic Purity Goal | N/A | >98% | Commercial standards typically meet this specification.[13][14] |

Structural Validation by ¹⁵N NMR Spectroscopy

Expertise & Experience: While MS provides excellent quantitative data on enrichment, it does not confirm the location of the label. Metabolic scrambling during the synthesis of the starting material, though unlikely for this specific molecule, is always a possibility in more complex syntheses.[15] ¹⁵N NMR spectroscopy provides unambiguous confirmation that the heavy isotope resides on the imide nitrogen.

Trustworthiness: The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. The ¹⁵N chemical shift for an imide nitrogen falls within a well-characterized range.[16] The observation of a single, sharp resonance in this specific region serves as a definitive structural fingerprint, confirming both the chemical integrity of the phthalimide scaffold and the correct positioning of the ¹⁵N label.

Experimental Protocol: ¹⁵N NMR Acquisition

-

Sample Preparation: Dissolve a sufficient amount of the Potassium Phthalimide-¹⁵N sample (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁵N frequency.

-

Acquisition: Acquire a direct-detect ¹⁵N NMR spectrum. A simple pulse-acquire sequence is usually sufficient. Due to the high enrichment, the acquisition time will be significantly shorter than for a natural abundance sample.

-

Referencing: Reference the spectrum relative to a known standard, such as liquid ammonia (0 ppm) or nitromethane.[17]

-

Analysis: Analyze the resulting spectrum for a single peak in the expected chemical shift region for an imide.

| Compound Type | Typical ¹⁵N Chemical Shift Range (ppm, relative to NH₃) | Expected Shift for Phthalimide-¹⁵N | Rationale |

| Primary Aliphatic Amines | 0 to 60 | N/A | Comparison for downstream products. |

| Amides | 110 to 160 | N/A | Structurally related but distinct. |

| Imides | 170 to 180 | ~175 ppm | This is the diagnostic region for confirming the label's location.[16] |

| Pyrroles | 125 to 160 | N/A | Comparison for other N-heterocycles. |

Conclusion: Ensuring Data Integrity from the Start

Potassium Phthalimide-¹⁵N is a powerful and indispensable reagent for introducing ¹⁵N labels into primary amines for advanced research in drug discovery and development. Its true value, however, can only be realized when its isotopic purity is known and trusted. By adopting a rigorous, dual-methodology validation approach using both high-resolution mass spectrometry for quantitative enrichment and ¹⁵N NMR for structural confirmation, researchers can proceed with confidence. This self-validating workflow ensures that the starting material is of the highest quality, thereby guaranteeing the integrity and reproducibility of the invaluable data generated in subsequent experiments.

References

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023). Frontiers in Fungal Biology. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. [Link]

- Method for producing high-purity phthalimide potassium salt. (2015).

-

Gabriel Synthesis. (2023). Chemistry LibreTexts. [Link]

-

15N chemical shifts. (n.d.). Steffen's Chemistry Pages. [Link]

-

A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017). ResearchGate. [Link]

-

The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]

-

potassium phthalimide. (n.d.). Organic Syntheses Procedure. [Link]

-

NMR Study of the Metabolic 15N Isotopic Enrichment of Cyanophycin Synthesized by the Cyanobacterium Synechocystis Sp. Strain PCC 6308. (1999). PubMed. [Link]

-

Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. (2025). ResearchGate. [Link]

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (n.d.). PMC - NIH. [Link]

-

Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. (n.d.). UCL Discovery. [Link]

-

Gabriel synthesis. (n.d.). Wikipedia. [Link]

-

Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (n.d.). PubMed. [Link]

-

Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc.. [Link]

-

How can I assess incorporation of C13 and N15 into proteins by MS? (2014). ResearchGate. [Link]

-

The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025). Matheson. [Link]

-

Validation of isotopic analysis of depleted, natural and enriched uranium using high resolution ICP-OES. (n.d.). Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]

-

Liquid state ¹⁵N NMR studies of ¹⁵N isotope labeled phthalocyanines. (2015). TÜBİTAK Academic Journals. [Link]

-

15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2022). Frontiers in Plant Science. [Link]

-

An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. (n.d.). Journal of the American Chemical Society. [Link]

-

15N - NMR Chemical Shifts of Major Chemical Families. (2012). NIST. [Link]

-

Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. (n.d.). Environmental Science & Technology - ACS Publications. [Link]

-

Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). ACS Publications. [Link]

-

ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. (2019). PubMed. [Link]

-

Potassium phthalimide as efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. (2017). ResearchGate. [Link]

-

Analytical Techniques for Quantifying (15)N/(14)N of Nitrate, Nitrite, Total Dissolved Nitrogen and Ammonium in Environmental Samples Using a Gas Chromatograph Equipped With a Quadrupole Mass Spectrometer. (n.d.). PubMed. [Link]

-

Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). PubMed. [Link]

-

Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. (n.d.). PMC - NIH. [Link]

-

Characteristic Ranges of 15 N Chemical Shifts in Various Types of Compounds. (n.d.). ResearchGate. [Link]

-

15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. (2022). bioRxiv. [Link]

Sources

- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN104447497A - Method for producing high-purity phthalimide potassium salt - Google Patents [patents.google.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 13. 邻苯二甲酰亚胺-15N 钾盐 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 14. isotope.com [isotope.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 17. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

A Comprehensive Technical Guide to the Storage and Handling of Potassium Phthalimide-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe storage, handling, and disposal of Potassium Phthalimide-¹⁵N. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure the integrity of your research and the safety of laboratory personnel. The protocols outlined herein are designed to be self-validating, promoting best practices in the use of stable isotope-labeled compounds.

Understanding the Nature of Potassium Phthalimide-¹⁵N

Potassium phthalimide-¹⁵N (C₈H₄K¹⁵NO₂) is the potassium salt of phthalimide, where the nitrogen atom is the stable isotope ¹⁵N. This isotopic labeling is a powerful tool in various scientific disciplines, including drug development and metabolic research, allowing for the tracing of nitrogen pathways without the concerns associated with radioactive isotopes.[1][2]

The primary hazards associated with Potassium Phthalimide-¹⁵N are not radiological but are instead dictated by the chemical properties of the phthalimide moiety.[1] Therefore, a thorough risk assessment should be conducted based on the chemical nature of the compound.

Key Chemical and Physical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄K¹⁵NO₂ | [3] |

| Molecular Weight | 186.21 g/mol | |

| Appearance | White to off-white or light yellow powder/solid | [4][5][6] |

| Melting Point | >300 °C | [3][6][7] |

| Solubility | Soluble in water | [6][8] |

| Stability | Stable under normal conditions, but moisture sensitive | [6][9] |

Prudent Storage Protocols

Proper storage of Potassium Phthalimide-¹⁵N is paramount to maintaining its chemical integrity and ensuring its efficacy in experimental applications.

Core Storage Requirements:

-

Atmosphere: Keep in a tightly closed container in a dry and well-ventilated place.[9][12][13] An inert atmosphere is recommended.[13]

-

Light and Moisture: Protect from light and moisture.[10][11] The compound is moisture-sensitive, and exposure can lead to degradation.[6][12]

Logical Flow for Receiving and Storing Potassium Phthalimide-¹⁵N:

Caption: Workflow for receiving and storing Potassium Phthalimide-¹⁵N.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to Good Laboratory Practices (GLP) is essential when working with any chemical, including ¹⁵N labeled compounds. A comprehensive Chemical Hygiene Plan should be in place, outlining standard operating procedures for safe handling.[1]

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[9] If dusts are generated, use process enclosures or local exhaust ventilation.[14]

Personal Protective Equipment (PPE)

The minimum required PPE when handling Potassium Phthalimide-¹⁵N includes:

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory to protect from splashes and dust.[1][13][15]

-

Hand Protection: Wear impervious gloves, such as nitrile rubber.[13][15][16] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[13][15]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to protect skin and clothing from contamination.[1][14]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[12][13]